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Compound of Interest
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Cat. No.: B1295394 Get Quote

Technical Guide: meso-2,4-diacetoxypentane
Audience: Researchers, scientists, and drug development professionals.

Introduction
Meso-2,4-diacetoxypentane is a diester of meso-2,4-pentanediol. As a meso compound, it

possesses chiral centers but is achiral overall due to an internal plane of symmetry. This unique

stereochemistry can influence its physical properties and biological activity. This document

provides a technical overview of the known and predicted physical and chemical properties of

meso-2,4-diacetoxypentane, a detailed experimental protocol for its synthesis, and expected

spectroscopic characteristics to aid in its identification and use in research and development.

Physical and Chemical Properties
Direct experimental data for meso-2,4-diacetoxypentane is limited in the current literature.

However, properties can be inferred from analogous acyclic diacetates. The following tables

summarize computed and experimental data for structurally similar compounds to provide an

estimation of the expected properties of meso-2,4-diacetoxypentane.

Predicted Physical Properties of meso-2,4-
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Property Predicted Value Notes

Molecular Formula C₉H₁₆O₄

Molecular Weight 188.22 g/mol

Appearance Colorless liquid Expected at room temperature.

Boiling Point ~200-220 °C
Estimated based on similar

diacetates.

Solubility

Soluble in organic solvents

(e.g., acetone, chloroform).

Insoluble in water.

Diacetate esters are generally

insoluble in water.[1]

Data from Analogous Compounds
Table 1: Properties of meso-2,3-diacetoxybutane[2]

Property Value

Molecular Formula C₈H₁₄O₄

Molecular Weight 174.19 g/mol

IUPAC Name [(2R,3S)-3-acetyloxybutan-2-yl] acetate

Table 2: Properties of 1,3-diacetoxypropane[3][4][5]

Property Value

Molecular Formula C₇H₁₂O₄

Molecular Weight 160.17 g/mol

Boiling Point 211 °C

Density 1.08 g/cm³

Refractive Index 1.42
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Chemical Properties and Reactivity
Meso-2,4-diacetoxypentane is expected to exhibit reactivity typical of an ester.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield

meso-2,4-pentanediol and acetic acid. The rate of hydrolysis is significantly faster at very low

or high pH values.[6]

Transesterification: It can undergo transesterification in the presence of an alcohol and a

suitable catalyst.

Reduction: The ester groups can be reduced by strong reducing agents like lithium aluminum

hydride to yield the corresponding diol.

Experimental Protocols
A plausible synthetic route to meso-2,4-diacetoxypentane involves a two-step process: the

stereoselective synthesis of meso-2,4-pentanediol, followed by its acetylation.

Synthesis of meso-2,4-pentanediol
The synthesis of the meso-diol precursor is crucial. One established method is the reduction of

2,4-pentanedione.

Methodology:

Reduction of 2,4-pentanedione: Dissolve 2,4-pentanedione in ethanol in a round-bottom

flask equipped with a magnetic stirrer and cooled in an ice bath.

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred

solution. The molar ratio of NaBH₄ to the diketone should be optimized to favor the formation

of the diol.

Quenching the Reaction: After the addition is complete, allow the reaction to stir at room

temperature for several hours. Quench the reaction by the slow addition of dilute

hydrochloric acid until the solution is acidic.
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Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with

ethyl acetate.

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The resulting crude product will be a mixture of (d,l)-

and meso-2,4-pentanediol. The meso isomer can be separated from the racemic mixture by

fractional distillation or column chromatography.

Acetylation of meso-2,4-pentanediol
This procedure details the conversion of the meso-diol to the desired diacetate.

Methodology:

Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve meso-2,4-pentanediol in anhydrous pyridine. Cool the flask in an

ice bath.

Addition of Acetic Anhydride: Slowly add acetic anhydride to the stirred solution. A typical

molar ratio is a slight excess of acetic anhydride per hydroxyl group.

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

Workup: Pour the reaction mixture into ice-cold water and extract with diethyl ether.

Washing: Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove

pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield crude meso-2,4-diacetoxypentane.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel.

Spectroscopic Characterization
Infrared (IR) Spectroscopy
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The IR spectrum of meso-2,4-diacetoxypentane is expected to show characteristic

absorptions for an alkyl acetate.

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the

carbonyl stretch of the ester.

C-O Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ due to the C-O

stretching of the acetate group.[7][8][9][10]

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in

the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Methyl protons of acetate groups: A sharp singlet around δ 2.0-2.1 ppm.

Methyl protons on the pentane backbone (C1 and C5): A doublet due to coupling with the

adjacent methine proton.

Methylene protons (C3): A complex multiplet due to diastereotopic protons coupling with the

two adjacent methine protons.

Methine protons (C2 and C4): A multiplet due to coupling with the adjacent methyl and

methylene protons. Due to the meso symmetry, the two methine protons are chemically

equivalent.

¹³C NMR:

Carbonyl carbons: Resonances in the δ 170-172 ppm region.

Methine carbons (C2 and C4): Resonances in the δ 65-75 ppm region.

Methylene carbon (C3): A resonance in the δ 35-45 ppm region.

Methyl carbons of acetate groups: Resonances around δ 21 ppm.
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Methyl carbons on the pentane backbone (C1 and C5): Resonances in the δ 15-25 ppm

region.

Visualization of Workflow
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of meso-2,4-diacetoxypentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cameo.mfa.org [cameo.mfa.org]

2. Meso-2,3-diacetoxybutane | C8H14O4 | CID 12427233 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 1,3-Diacetoxypropane | C7H12O4 | CID 69409 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. 1,3-Propanediol, diacetate (CAS 628-66-0) - Chemical & Physical Properties by Cheméo
[chemeo.com]

5. 1,3-Propanediol, diacetate [webbook.nist.gov]

6. taylorandfrancis.com [taylorandfrancis.com]

7. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

8. Mid-IR absorption spectra of C1-C4 alkyl acetates at high temperatures [ouci.dntb.gov.ua]

9. researchgate.net [researchgate.net]

10. DSpace [repository.kaust.edu.sa]

To cite this document: BenchChem. [Physical and chemical properties of meso-2,4-
diacetoxypentane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295394#physical-and-chemical-properties-of-meso-
2-4-diacetoxypentane]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1295394?utm_src=pdf-body
https://www.benchchem.com/product/b1295394?utm_src=pdf-custom-synthesis
https://cameo.mfa.org/wiki/Cellulose_diacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Meso-2_3-diacetoxybutane
https://pubchem.ncbi.nlm.nih.gov/compound/Meso-2_3-diacetoxybutane
https://pubchem.ncbi.nlm.nih.gov/compound/69409
https://www.chemeo.com/cid/43-433-3/1-3-Propanediol-diacetate
https://www.chemeo.com/cid/43-433-3/1-3-Propanediol-diacetate
https://webbook.nist.gov/cgi/cbook.cgi?ID=628-66-0&Units=SI
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Biomedical_engineering/Cellulose_diacetate/
https://faculty.kaust.edu.sa/en/publications/mid-ir-absorption-spectra-of-c1-c4-alkyl-acetates-at-high-tempera/
https://ouci.dntb.gov.ua/en/works/4gKLR064/
https://www.researchgate.net/publication/368344798_Mid-IR_Absorption_Spectra_of_C1-C4_Alkyl_Acetates_at_High_Temperatures
https://repository.kaust.edu.sa/bitstreams/9a80d799-93d6-4463-9e3f-13793351ede8/download
https://www.benchchem.com/product/b1295394#physical-and-chemical-properties-of-meso-2-4-diacetoxypentane
https://www.benchchem.com/product/b1295394#physical-and-chemical-properties-of-meso-2-4-diacetoxypentane
https://www.benchchem.com/product/b1295394#physical-and-chemical-properties-of-meso-2-4-diacetoxypentane
https://www.benchchem.com/product/b1295394#physical-and-chemical-properties-of-meso-2-4-diacetoxypentane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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